molecular formula C16H14F3NO4S B122627 N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide CAS No. 147695-92-9

N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Cat. No.: B122627
CAS No.: 147695-92-9
M. Wt: 373.3 g/mol
InChI Key: LJLXQHHFAKVTNP-UHFFFAOYSA-N
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Description

ZM 226600 is a chemical compound known for its role as an ATP-sensitive potassium channel opener. It has an EC50 value of 500 nanomolar and is primarily used in scientific research to study its effects on potassium channels and bladder activity .

Scientific Research Applications

ZM 226600 has several scientific research applications, including:

Future Directions

While specific future directions for N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide were not found, research into benzenesulfonimide derivatives has shown promise in the field of antibacterial therapeutics. For example, N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Mechanism of Action

ZM 226600, also known as N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide or ZM226600, is a potent ATP-sensitive potassium channel opener . This article will cover its target of action, mode of action, affected biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary target of ZM 226600 is the ATP-sensitive potassium channel (KATP channel) . These channels play a crucial role in cellular excitability and coupling metabolic signals to electrical activity.

Mode of Action

ZM 226600 acts as an agonist to the KATP channels . By opening these channels, it increases the efflux of potassium ions, which leads to hyperpolarization of the cell membrane and reduces cellular excitability.

Biochemical Pathways

The activation of KATP channels by ZM 226600 affects the membrane potential and cellular excitability, which can influence various biochemical pathways. For instance, in the urinary bladder, it inhibits spontaneous contractions, suggesting a role in the regulation of detrusor muscle activity .

Result of Action

ZM 226600 has been shown to inhibit bladder spontaneous activity effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZM 226600 involves the reaction of 4-phenylsulfonylphenylamine with 3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for ZM 226600 are not widely documented, but the synthesis likely follows similar routes as the laboratory preparation, with optimizations for scale, yield, and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

ZM 226600 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving ZM 226600 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving ZM 226600 depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ZM 226600 is unique in its high potency and selectivity for ATP-sensitive potassium channels. Unlike some other potassium channel openers, it does not exhibit antiandrogen properties and has a more targeted effect on bladder tissues, making it a valuable tool in urogenital research .

Properties

IUPAC Name

N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO4S/c1-15(22,16(17,18)19)14(21)20-11-7-9-13(10-8-11)25(23,24)12-5-3-2-4-6-12/h2-10,22H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLXQHHFAKVTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967829
Record name N-[4-(Benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5326-71-6
Record name N-[4-(Benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred, cooled (-20° C.) solution of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid (3.96 g 25 mmol) in N,N-dimethylacetamide (36 mL) was rapidly added thionyl chloride (3.10 g, 26 mmol) and the mixture (a precipitate formed after a few minutes) stirred at -15° C. to -5° C. for 1 hour. 4-(Phenylsulfonyl)benzenamine (3.97 g, 17 mmol) was then added in one portion and the mixture allowed to stir at room temperature overnight. The solution was poured into water, the resulting solid was filtered off, washed with 3N HCl, then water and dried at 65° C. for 2 hours. The solid was dissolved in 300 mL of refluxing methylene chloride and stirred and heated as hexane was added to replace the methylene chloride as it boiled off. When 250 mL of hexane had been added (precipitate formed at about 180 mL addition) the mixture was concentrated to 250 mL and refrigerated. The yield of light tan solid was 5.92 g (93%), mp 164°-166° C. 1H--NMR (250 MHz, d6 --DMSO): 1.59 (s, 3H, CH3), 7.57-7.72 (m, 4H, OH, aromatic), 7.92-8.04 (m, 6H, aromatic), 10.43 (s, 1H, NH).
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
3.97 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of ZM 226600?

A1: ZM 226600 acts as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels. [, ] While its precise mechanism is not fully elucidated in these papers, KATP channel openers typically bind to the sulfonylurea receptor (SUR) subunit of the channel, inducing a conformational change that leads to channel opening. This opening allows potassium ions to flow out of the cell, hyperpolarizing the cell membrane and reducing cellular excitability. [, ]

Q2: Which KATP channel subtype does ZM 226600 preferentially target?

A2: Research suggests that ZM 226600 exhibits selectivity for the Kir6.1/SUR2B KATP channel subtype. [] This subtype is found in vascular smooth muscle, including that of the bladder. [, ] This selectivity is noteworthy as it may contribute to the compound's potential therapeutic effects on overactive bladder.

Q3: What are the observed effects of ZM 226600 on human detrusor muscle?

A3: In studies using isolated human detrusor muscle strips, ZM 226600 demonstrated a significant inhibitory effect on electrically-generated contractions. [] This suggests that ZM 226600, through its action on KATP channels, can reduce the contractility of the bladder muscle. This finding supports its potential for treating conditions like overactive bladder where excessive muscle contractions are problematic.

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